6-(Cyclopropylmethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
Properties
IUPAC Name |
6-(cyclopropylmethyl)-3-propan-2-yl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-7(2)13-10(14)6-9(12-11(13)15)5-8-3-4-8/h6-8H,3-5H2,1-2H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGOGDYZUZGUAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C=C(NC1=O)CC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(Cyclopropylmethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a tetrahydropyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₅N₃O₂
- Molecular Weight : 219.26 g/mol
The compound features a tetrahydropyrimidine ring with substituents that may influence its biological activity.
Pharmacological Profiles
- Antimicrobial Activity : Studies have indicated that derivatives of tetrahydropyrimidines exhibit antimicrobial properties. The presence of specific substituents can enhance their efficacy against various bacterial strains.
- Anticancer Activity : Research has demonstrated that certain tetrahydropyrimidine derivatives can induce apoptosis in cancer cell lines. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.
- Anti-inflammatory Effects : Compounds similar to this compound have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines and enzymes.
The biological activities of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing cellular responses.
- Enzyme Inhibition : It has been noted for its ability to inhibit enzymes involved in critical metabolic pathways.
- Gene Expression Regulation : The compound may affect gene expression related to cell growth and survival.
Data Table: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism | Reference |
|---|---|---|---|
| Antimicrobial | Moderate | Cell wall synthesis inhibition | |
| Anticancer | High | Apoptosis induction | |
| Anti-inflammatory | Moderate | Cytokine inhibition |
Case Study 1: Anticancer Properties
In a study published in PubMed, researchers evaluated the anticancer effects of various tetrahydropyrimidine derivatives on breast cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis. The study highlighted the importance of structural modifications in enhancing anticancer activity .
Case Study 2: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial properties of tetrahydropyrimidine derivatives against Gram-positive and Gram-negative bacteria. The findings suggested that specific modifications to the cyclopropylmethyl group increased antimicrobial potency compared to standard antibiotics .
Scientific Research Applications
Medicinal Applications
One of the primary areas of application for this compound is in the development of therapeutic agents. Research indicates that it may exhibit properties beneficial for treating various diseases, particularly cancer.
Anticancer Activity
Recent studies have suggested that derivatives of tetrahydropyrimidine compounds can act as effective anticancer agents. For instance, a patent (US11976068B2) discusses the use of similar compounds for treating prostate cancer and other malignancies through mechanisms involving modulation of specific protein interactions and pathways .
Neuroprotective Effects
Some studies have indicated that tetrahydropyrimidine derivatives can provide neuroprotective benefits, potentially useful in treating neurodegenerative diseases. The ability to cross the blood-brain barrier and interact with neuroreceptors makes these compounds candidates for further investigation in neurological applications.
Pharmacological Insights
The pharmacological profile of 6-(Cyclopropylmethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione suggests it may function as an inverse agonist at certain receptors. This characteristic could be leveraged for therapeutic interventions in conditions where receptor activity modulation is beneficial .
Case Studies and Research Findings
Several studies have documented the efficacy of similar compounds in clinical settings:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The table below compares key structural analogs of 6-(cyclopropylmethyl)-3-isopropyltetrahydropyrimidine-2,4-dione, highlighting substituent variations and their implications:
*Calculated based on molecular formula.
Key Observations :
- Lipophilicity : The cyclopropylmethyl group in the target compound enhances lipophilicity compared to aromatic substituents (e.g., thiophen-2-yl or benzyl) but reduces it relative to bulkier groups like cyclopentylethyl .
- Bioactivity: The isopropyl group at position 3 is conserved in Mavacamten, suggesting its role in binding pocket interactions. However, the cyclopropylmethyl group in the target compound lacks the aromatic pharmacophore seen in Mavacamten’s phenylethylamino group, likely altering target specificity .
Pharmacological Potential
While direct studies on the target compound are absent, structural parallels to Mavacamten and other pyrimidine-diones suggest plausible mechanisms:
- Cardiac Myosin Modulation : Mavacamten’s isopropyl group interacts with hydrophobic pockets in myosin ATPase. The cyclopropylmethyl group in the target compound may offer similar interactions but with reduced potency due to smaller size .
- Antiviral Activity : Thiophene- and benzyl-substituted analogs show activity against HIV-1, attributed to pyrimidine-dione’s ability to inhibit viral enzymes. The target compound’s cyclopropylmethyl group may enhance membrane permeability for intracellular targets .
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Construction of the tetrahydropyrimidine-2,4-dione core.
- Introduction of the isopropyl group at the 3-position.
- Alkylation at the 6-position with a cyclopropylmethyl moiety.
This approach is consistent with the preparation of substituted pyrimidinediones, which are often synthesized via condensation and nucleophilic substitution reactions on pyrimidine precursors.
Preparation of the Pyrimidine-2,4-dione Core
The pyrimidine-2,4-dione scaffold is generally prepared by condensation reactions involving urea derivatives and β-dicarbonyl compounds or their equivalents. The tetrahydro form can be obtained by selective hydrogenation or reduction of the corresponding pyrimidine dione.
Alkylation with Cyclopropylmethyl Group at Position 6
The 6-position alkylation with cyclopropylmethyl bromide is a key step in the synthesis. The reaction typically proceeds as follows:
- Starting from a 6-halo or 6-hydroxy substituted pyrimidine-2,4-dione intermediate.
- Reaction with cyclopropylmethyl bromide in the presence of sodium bicarbonate and catalytic lithium iodide.
- Conducted in DMF at approximately 80°C for extended periods (e.g., 15 hours).
- Followed by aqueous work-up and purification by silica gel chromatography.
This method is supported by literature examples where similar 1-substituted 2,4(1H,3H)-pyrimidinediones were synthesized using alkyl bromides and catalytic lithium iodide in basic media.
Representative Reaction Scheme
| Step | Reactants/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Condensation of urea derivatives with β-dicarbonyl compounds | Formation of tetrahydropyrimidine-2,4-dione core | Pyrimidine dione scaffold |
| 2 | Alkylation with isopropyl bromide/tosylate, NaHCO3, LiI, DMF, 50–80°C | Introduction of isopropyl group at 3-position | 3-(propan-2-yl) substituted intermediate |
| 3 | Alkylation with cyclopropylmethyl bromide, NaHCO3, LiI, DMF, 80°C, 15 h | Introduction of cyclopropylmethyl group at 6-position | Target compound 6-(Cyclopropylmethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
Detailed Experimental Example
A typical synthesis reported involves:
- Dissolving 5-ethyl-6-(3,5-dimethylphenylthio)-2,4(1H,3H)-pyrimidinedione in DMF.
- Adding bromomethylcyclopropane (cyclopropylmethyl bromide), sodium bicarbonate, and catalytic lithium iodide.
- Stirring the mixture at 80°C for 15 hours.
- After cooling, the mixture is evaporated, diluted with water, and extracted with diethyl ether.
- The organic layer is washed with brine, dried over sodium sulfate, filtered, and evaporated.
- The crude product is purified by silica gel chromatography (e.g., n-hexane:ethyl acetate 2:1) to yield the pure compound as a white solid.
Reaction Conditions and Optimization
| Parameter | Conditions | Notes |
|---|---|---|
| Base | Sodium bicarbonate (NaHCO3) | Mild base to neutralize HBr formed |
| Catalyst | Lithium iodide (LiI) | Catalyzes nucleophilic substitution |
| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent, dissolves reactants |
| Temperature | 50–80°C | Elevated temperature to promote reaction |
| Time | 15 hours | Ensures complete conversion |
| Purification | Silica gel chromatography | Removes impurities and by-products |
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Stepwise Alkylation | Cyclopropylmethyl bromide, isopropyl bromide, NaHCO3, LiI, DMF | 50–80°C, 15 h | High selectivity, well-established | Multi-step, requires purification |
| Halogenation + Nucleophilic Substitution | 6-chloro-pyrimidinedione intermediate, cyclopropylmethyl nucleophile | Moderate heat, catalytic conditions | Potential for direct substitution | Requires halogenated intermediate |
| Multi-component One-pot (Prospective) | Various building blocks, InCl3 catalyst, ultrasound | Mild, rapid | Efficient, green chemistry | Not yet applied to this exact compound |
Research Findings and Notes
The presence of the dione functional groups in the pyrimidine ring allows for diverse chemical transformations, including condensation and reduction reactions, which can be exploited for derivative synthesis.
The alkylation reactions benefit from the catalytic effect of lithium iodide, which enhances nucleophilicity and reaction rates.
Purification by silica gel chromatography is standard to isolate the pure compound, ensuring removal of side products.
The synthetic methods align with those used in antiviral and pharmaceutical research for related pyrimidinedione derivatives, indicating the relevance and robustness of these approaches.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-(Cyclopropylmethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step heterocyclic condensation reactions. Key steps include cyclocondensation of substituted ureas with β-keto esters under acidic conditions. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) may optimize substituent introduction, as seen in similar pyrimidine derivatives . Reaction optimization involves varying catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)), solvents (1,4-dioxane/water mixtures), and temperature (e.g., 100°C for 12–24 hours). Post-synthesis purification via column chromatography with gradients of ethyl acetate/hexane is recommended .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and cyclopropylmethyl integration .
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography to resolve crystal packing and stereochemistry, as demonstrated in structurally analogous tetrahydropyrimidine-diones .
- Elemental analysis (C, H, N) to verify stoichiometry, with tolerances ≤0.4% deviation .
Advanced Research Questions
Q. How can researchers investigate the biological activity of this compound, particularly its interaction with enzymatic targets?
- Methodological Answer :
- Enzyme inhibition assays : Use fluorescence-based or radiometric assays to test activity against thymidylate synthase or DNA polymerases, leveraging its structural resemblance to thymidine analogues .
- Cell-based assays : Evaluate antiproliferative effects in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC₅₀ calculations. Include positive controls like 5-fluorouracil .
- Binding studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for target proteins .
Q. How should contradictory data in synthesis yields or biological activity be resolved?
- Methodological Answer :
- Replication : Repeat experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate variables.
- Analytical validation : Cross-check purity via HPLC-DAD and compare with published chromatograms .
- Structural analogs : Synthesize derivatives (e.g., varying cyclopropylmethyl groups) to assess structure-activity relationships (SAR) and identify confounding substituent effects .
Q. What computational strategies are effective for predicting this compound’s mechanism of action?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with DNA-binding proteins (e.g., topoisomerase II). Validate poses with molecular dynamics (MD) simulations (NAMD/GROMACS) over 100-ns trajectories .
- QSAR modeling : Train models on datasets of pyrimidine-dione derivatives to predict bioavailability or toxicity .
Q. How does this compound compare to structurally similar analogs in terms of stability under physiological conditions?
- Methodological Answer :
- Accelerated stability testing : Incubate the compound in PBS (pH 7.4) at 37°C for 72 hours, monitoring degradation via LC-MS. Compare half-life with analogs like 4-(3-fluorophenyl)-6-(3-phenylpropyl)-pyrrolo-pyrimidine-dione .
- Cyclopropyl ring stability : Assess ring-opening propensity under acidic/oxidative conditions using ¹H NMR to track proton environment changes .
Q. What strategies are recommended for resolving crystallographic disorder in X-ray structures of this compound?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
